molecular formula C16H17N3OS B2588048 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 899990-81-9

1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2588048
CAS No.: 899990-81-9
M. Wt: 299.39
InChI Key: MKXZTZZQTPQRQD-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with thiophen-2-ylmethylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-indol-3-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.

    1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both the indole and thiophene moieties, which might confer distinct chemical and biological properties compared to other urea derivatives.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-2-19-11-14(13-7-3-4-8-15(13)19)18-16(20)17-10-12-6-5-9-21-12/h3-9,11H,2,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXZTZZQTPQRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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